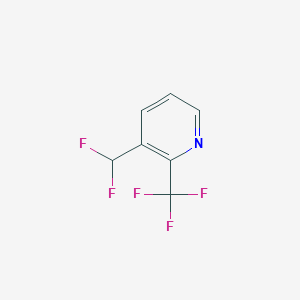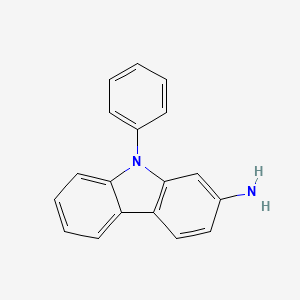
9-Phenyl-9H-carbazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C18H14N2 It belongs to the class of carbazole derivatives, which are known for their versatile applications in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazol-2-amine typically involves the reaction of carbazole derivatives with phenylamine under specific conditions. One common method is the palladium-catalyzed amination reaction, where carbazole is reacted with phenylamine in the presence of a palladium catalyst, such as Pd2(dba)3, and a base like potassium carbonate (K2CO3) in a solvent like toluene at elevated temperatures (around 80°C) for 48 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Phenyl-9H-carbazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the aromatic ring structure, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while substitution reactions can produce various substituted carbazole derivatives.
Applications De Recherche Scientifique
9-Phenyl-9H-carbazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9-Phenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole-transport material, facilitating the movement of positive charges (holes) within devices like OLEDs and OPVs. This enhances the efficiency and stability of these devices by improving charge transport properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazol-9-amine: Another carbazole derivative with similar structural features but different functional groups.
Tris(4-carbazoyl-9-ylphenyl)amine: A compound with three carbazole units, used in similar optoelectronic applications.
Poly(2,7-carbazole): A polymeric form of carbazole with extended conjugation length and lower bandgap energy.
Uniqueness
9-Phenyl-9H-carbazol-2-amine stands out due to its specific phenyl substitution at the 9-position, which imparts unique electronic properties and enhances its suitability for optoelectronic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C18H14N2 |
|---|---|
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C18H14N2/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H,19H2 |
Clé InChI |
RUHPJRFOBUHYIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


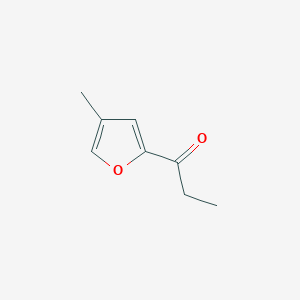
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
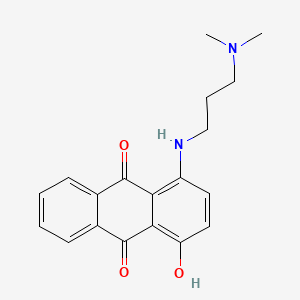
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
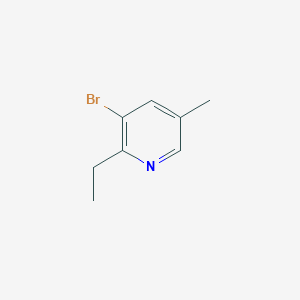
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)



